(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride

Catalog No.
S1500697
CAS No.
163831-66-1
M.F
C19H20ClN
M. Wt
297.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochlorid...

CAS Number

163831-66-1

Product Name

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride

IUPAC Name

(1S)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride

Molecular Formula

C19H20ClN

Molecular Weight

297.8 g/mol

InChI

InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m0./s1

InChI Key

KCLJDAVYFCDIDY-RSAXXLAASA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl

Structural Features and Potential Applications

The molecule possesses several features of interest to medicinal chemists:

  • Chiral amine: The presence of a chiral amine group can be important for biological activity. Drugs often interact with targets in the body that themselves are chiral, and a specific enantiomer (R or S) may be required for optimal fit and function [].
  • Naphthyl group: The naphthyl group is a bicyclic aromatic ring system found in many biologically active molecules. The presence of this group can contribute to affinity for certain receptors or enzymes [].
  • Benzyl group: The benzyl group (phenyl-methyl) is a common functional group in pharmaceuticals and can influence properties such as lipophilicity (fat solubility) and metabolism [].

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride is a chiral compound with the molecular formula C19H20ClN and a molecular weight of approximately 297.83 g/mol. This compound features a benzyl group and a naphthyl group attached to an ethylamine backbone, making it structurally significant in various chemical and biological contexts. The compound is recognized for its potential utility in pharmaceutical applications, particularly in the realm of proteomics research due to its specific stereochemistry and functional groups .

Typical of amines and aromatic compounds. Key reactions include:

  • Alkylation: The amine can undergo alkylation reactions, where it reacts with alkyl halides to form more complex amines.
  • Acylation: The amino group can react with acyl chlorides or anhydrides to yield amides.
  • Reduction: The compound can be reduced to yield secondary amines or other derivatives.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .

Research indicates that (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride exhibits significant biological activity, particularly in the central nervous system. It has been studied for its potential as a neurotransmitter modulator, influencing pathways associated with mood and cognition. Its structural similarity to other psychoactive compounds suggests possible applications in treating disorders such as depression or anxiety .

The synthesis of (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride typically involves several steps:

  • Formation of the Naphthyl Ethanolamine: Starting from 1-naphthol, the naphthyl group is introduced via electrophilic substitution.
  • Benzylation: The naphthyl ethanolamine is then treated with benzyl chloride in the presence of a base to yield the benzyl derivative.
  • Hydrochloride Salt Formation: Finally, the free base is reacted with hydrochloric acid to produce the hydrochloride salt form, which enhances solubility and stability .

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride finds applications primarily in:

  • Pharmaceutical Research: Its role as a biochemical tool in proteomics and drug discovery.
  • Neuroscience Studies: Investigating its effects on neurotransmitter systems and behavioral outcomes.
  • Chemical Synthesis: Serving as an intermediate in synthesizing more complex organic molecules .

Studies on (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride have focused on its interactions with various receptors and enzymes. Notably, it may exhibit affinity for serotonin and dopamine receptors, suggesting potential implications for mood regulation and psychotropic effects. Further research is required to elucidate these interactions fully and their relevance to therapeutic applications .

Several compounds share structural similarities with (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride, including:

Compound NameStructural FeaturesUnique Aspects
(R)-N-Benzyl-1-(1-naphthyl)ethylamineEnantiomer of (S)-N-Benzyl-1-(1-naphthyl)ethylamineDifferent stereochemistry may influence activity
N,N-Dimethyl-1-(naphthalen-1-yl)ethanamineContains dimethyl substitutionAltered lipophilicity may affect bioavailability
2-Amino-N-benzyl-1-naphthaleneAmino group at a different positionPotentially different receptor interactions

These comparisons highlight the uniqueness of (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride, particularly its specific stereochemistry and functional groups that may confer distinct biological properties .

Dates

Modify: 2023-08-15

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